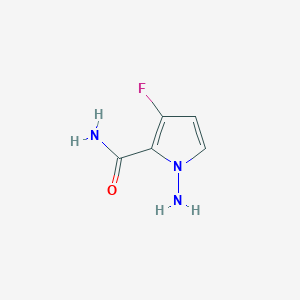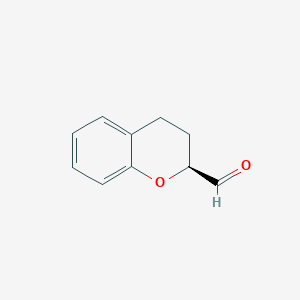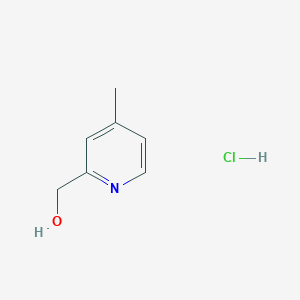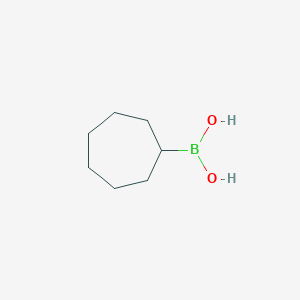
9-Methyl-9H-purin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9H-purin-8-amine, also known as 9-methyladenine, is a derivative of adenine, a purine nucleobase. This compound is characterized by the presence of a methyl group at the ninth position of the purine ring. It is a beige crystalline solid with a molecular formula of C6H7N5 and a molecular weight of 149.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-8-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methyl-9H-purin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-methyl-8-oxopurine.
Reduction: Reduction reactions can convert it to 9-methyl-8-aminopurine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 9-methyl-8-oxopurine
Reduction: 9-methyl-8-aminopurine
Substitution: Various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
9-Methyl-9H-purin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in DNA and RNA interactions, as well as its potential as a mutagenic agent.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of 9-Methyl-9H-purin-8-amine involves its interaction with nucleic acids. It can intercalate into DNA and RNA, disrupting their normal function. This can lead to mutations or inhibition of replication and transcription processes. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Adenine: The parent compound of 9-Methyl-9H-purin-8-amine, differing by the absence of the methyl group.
6-Aminopurine: Another purine derivative with an amino group at the sixth position.
9-Methyl-9H-purin-6-amine: A similar compound with the methyl group at the ninth position but differing in the position of the amino group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into nucleic acids and disrupt their function makes it a valuable tool in genetic and biochemical research .
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
9-methylpurin-8-amine |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(10-6(11)7)2-8-3-9-5/h2-3H,1H3,(H2,7,10) |
Clé InChI |
HYZKBMNGJABSCP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=NC=C2N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)

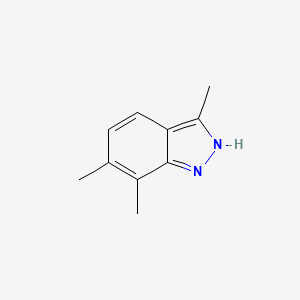
![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
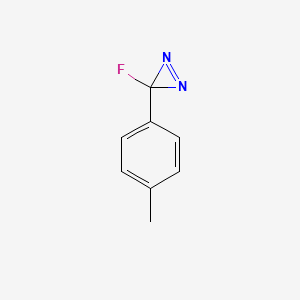
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
